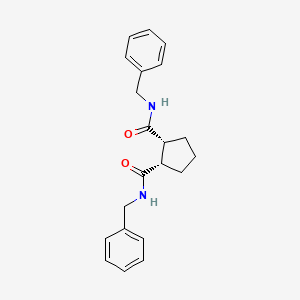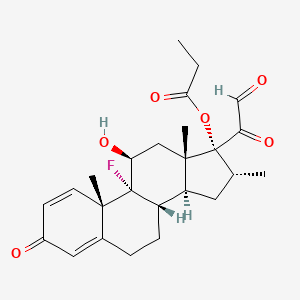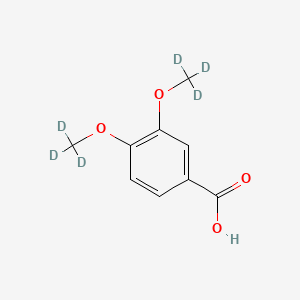
3,4-Bis(trideuteriomethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(trideuteriomethoxy)benzoic acid is a chemical compound. It is similar to 3,4,5-Trimethoxybenzoic acid, which is used as intermediates in medicine and organic synthesis. It acts as a metabolite of trimebutine and is widely used in making dyes and inks, photographic developers, and used as astringents in medically .
Synthesis Analysis
A series of basic esters of 3,4,5-trimethoxybenzoic acid has been synthesized and the compounds evaluated for antihypertensive and local anesthetic activity . One of the compounds, a diamine ester prepared from N-methyl-N-phenyl-N’-propyl-ethyleaediamine via a three-step synthesis, exhibited hypotensive activity following intravenous administration to normotensive dogs .Wissenschaftliche Forschungsanwendungen
Synthesis of Homoveratric Acid-Imprinted Polymers
Veratric Acid-d6 has been used in the synthesis of homoveratric acid-imprinted polymers . A bulk polymerization method was used to prepare these polymers from eight basic monomers in the presence of homoveratric acid . The imprinted polymer prepared from allylamine had the highest affinity to the template, showing an imprinting factor of 3.43 . These polymers have two classes of heterogeneous binding sites . This application is significant in the field of molecular recognition and selective separation materials .
Medical Research: Antiproliferative and Apoptotic Effects
A 2023 study at SRM Institute of Science and Technology suggests that veratric acid has apoptotic and antiproliferative effects against triple negative breast cancer cells . These effects were substantially increased when polydopamine nanoparticles were used as a sustained release drug carrier . This application is significant in the field of cancer research and drug delivery systems .
Protection against UVB-Induced Cell Damages
Veratric acid has been found to attenuate cyclobutane pyrimidine dimers (CPDs) formation, glutathione (GSH) depletion, and apoptosis induced by UVB . Furthermore, veratric acid had inhibitory effects on the UVB-induced release of the inflammatory mediators such as IL-6 and prostaglandin-E2 . This application is significant in the field of dermatology and skin care research .
Safety and Hazards
Wirkmechanismus
Target of Action
Veratric Acid-d6, also known as 3,4-Bis(trideuteriomethoxy)benzoic acid, is a major benzoic acid derivative found in various vegetables and fruits . It primarily targets the cardiovascular system and has shown beneficial effects on hypertension and its associated dyslipidaemia . It also has the potential to break down in certain bacteria such as Sphingobium or Microbacterium .
Mode of Action
Veratric Acid-d6 interacts with its targets by attenuating the formation of cyclobutane pyrimidine dimers (CPDs), reducing glutathione (GSH) depletion, and inhibiting apoptosis induced by UVB . It also inhibits the UVB-induced release of inflammatory mediators such as IL-6 and prostaglandin-E2 . Furthermore, it negatively regulates iNOS by suppressing cytokines, transcription factors, and MAPKs .
Biochemical Pathways
During the microbial breakdown of Veratric Acid-d6, the methyl groups are cleaved, leading to the production of intermediate molecules such as vanillic acid. Further demethylation leads to the formation of protocatechuic acid, which should be more easily incorporated into the cellular biomass through anabolic pathways .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the digestive tract. More research is needed to fully understand its distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of Veratric Acid-d6’s action include the prevention of cardiovascular remodelling in hypertensive rats . It normalises cardiovascular function, oxidative stress, antioxidant status, and fibrotic remodelling of tissues . It also has apoptotic and antiproliferative effects against triple negative breast cancer cells .
Action Environment
Environmental factors such as diet composition can influence the action, efficacy, and stability of Veratric Acid-d6 . A diet high in cholesterol content, for example, can contribute to an unbalanced lipoprotein metabolism and associate with an increased prevalence of atherosclerosis . More research is needed to fully understand how other environmental factors may influence the action of Veratric Acid-d6.
Eigenschaften
IUPAC Name |
3,4-bis(trideuteriomethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H,10,11)/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUAQNGYDSHRET-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)O)OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Veratric Acid-d6 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


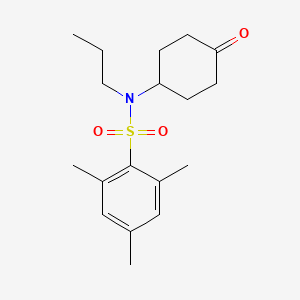
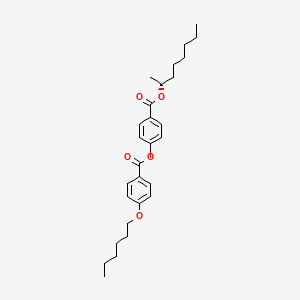

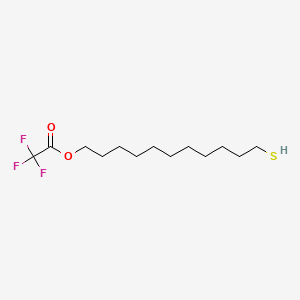
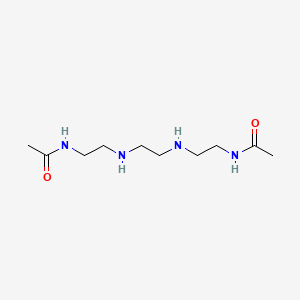
![1H-Furo[4,3,2-DE]phthalazine](/img/structure/B590427.png)
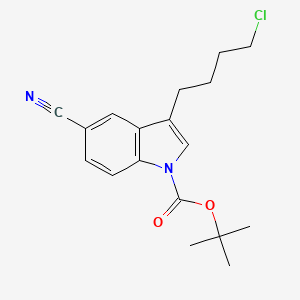

![(1S,3aR,6aS)-Di-tert-butyl hexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B590434.png)
